![molecular formula C20H22N6OS B2788563 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034346-26-2](/img/structure/B2788563.png)

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

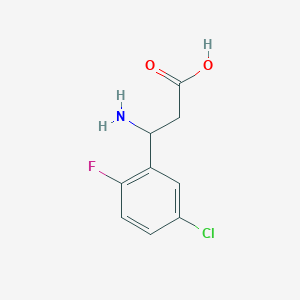

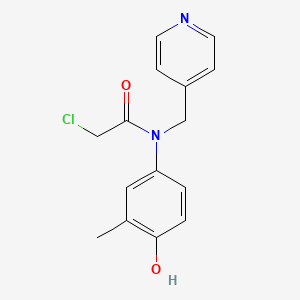

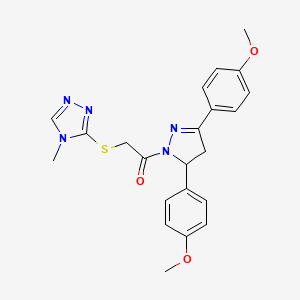

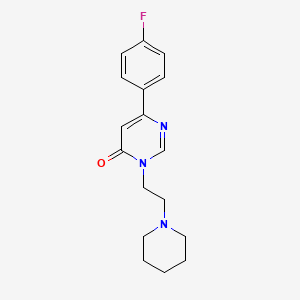

The compound is a complex organic molecule that contains several heterocyclic rings, including a tetrahydroquinazolin ring, a piperidine ring, and a benzo[c][1,2,5]thiadiazole ring . These types of structures are often found in biologically active compounds, including pharmaceuticals .

Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are likely to contribute to its properties. The tetrahydroquinazolin ring is a bicyclic structure containing nitrogen, the piperidine ring is a six-membered ring containing nitrogen, and the benzo[c][1,2,5]thiadiazole ring is a fused ring system containing sulfur and nitrogen .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heteroatoms (nitrogen and sulfur) and the amide functional group. These could potentially act as sites for further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of heteroatoms and the amide functional group could potentially result in hydrogen bonding, influencing its solubility and stability .Wissenschaftliche Forschungsanwendungen

Thienopyrimidine compounds, including thieno[2,3-d]pyrimidine derivatives, have garnered significant interest in medicinal chemistry due to their structural similarity to purine bases and their therapeutic potential . This compound, with its unique structure, combines a thieno[2,3-d]pyrimidine core and a 4,5-imidazolidinedione moiety.

Anticancer Properties

Thieno[2,3-d]pyrimidine derivatives have demonstrated remarkable biological activities, including anticancer effects . Researchers have explored the potential of this compound as an anticancer agent, studying its mechanisms of action and efficacy against various cancer cell lines.

Antibacterial Activity

Another area of interest is the antibacterial properties of thieno[2,3-d]pyrimidine derivatives. Investigations have focused on evaluating their effectiveness against bacterial pathogens, potentially leading to the development of novel antibiotics .

Anti-Inflammatory Effects

Thieno[2,3-d]pyrimidine compounds have shown promise as anti-inflammatory agents. Researchers have studied their impact on inflammatory pathways and explored their potential for managing inflammatory diseases .

Antiviral Applications

Given the compound’s structural features, it’s worth investigating its antiviral properties. Studies may explore its activity against specific viruses, potentially contributing to the development of new antiviral therapies .

Antimalarial Research

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimalarial activity. Researchers aim to understand their mode of action and assess their effectiveness against Plasmodium species .

Selective Inhibition of p97 ATPase

In a related context, a study involving 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine derivatives revealed selective and potent inhibition of p97 ATPase and GATA modulator .

Other Potential Applications

While the literature is limited, there may be additional applications worth exploring. Researchers could investigate the compound’s effects on other biological pathways, receptors, or disease models.

Yin, X., Kim, S. M., & Song, Y.-H. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1403. DOI: 10.3390/M1403 Structure–Activity Relationship Study of 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine derivatives revealed its selective and potent inhibition of p97 ATPase and GATA modulator. Link

Safety and Hazards

Zukünftige Richtungen

Further studies could be conducted to determine the biological activity of this compound, and to optimize its properties for potential use as a pharmaceutical. This could involve testing its activity against various biological targets, and potentially modifying its structure to improve its properties .

Eigenschaften

IUPAC Name |

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6OS/c27-20(13-5-6-17-18(11-13)25-28-24-17)23-14-7-9-26(10-8-14)19-15-3-1-2-4-16(15)21-12-22-19/h5-6,11-12,14H,1-4,7-10H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHAEVSXLPZXDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B2788484.png)

![2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2788485.png)

![2-((4-fluorophenyl)thio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2788488.png)

![4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2788489.png)

![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine](/img/structure/B2788492.png)

![6-Azaspiro[2.6]nonane](/img/structure/B2788493.png)

![Methyl 2-[4-(prop-2-enamido)phenyl]acetate](/img/structure/B2788499.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide](/img/structure/B2788500.png)

![4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2788501.png)